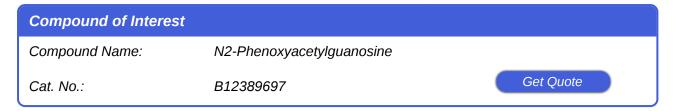


N2-Phenoxyacetylguanosine: A Technical Guide to Its Identification, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **N2-Phenoxyacetylguanosine**, a synthetic nucleoside analog. It details the compound's identification, including its Chemical Abstracts Service (CAS) number and key chemical properties. Detailed experimental protocols for its synthesis, purification, and characterization are presented. Furthermore, this guide explores the known biological activity of **N2-Phenoxyacetylguanosine**, focusing on its role as a Toll-like receptor 7 (TLR7) agonist and its potential implications in immunology and oncology.

Compound Identification

N2-Phenoxyacetylguanosine is a modified guanosine molecule where a phenoxyacetyl group is attached to the exocyclic amine at the N2 position of the guanine base.

CAS Number: 119824-66-7[1]

Chemical and Physical Properties

A summary of the key quantitative data for **N2-Phenoxyacetylguanosine** is presented in Table 1.



Property	Value	Reference
Molecular Formula	C18H19N5O7	[1]
Molecular Weight	417.37 g/mol	[1]
Melting Point	159-160 °C	
Appearance	White to off-white powder	
Storage	2°C - 8°C	[1]

Experimental Protocols Synthesis of N2-Phenoxyacetylguanosine

The synthesis of **N2-Phenoxyacetylguanosine** is typically achieved through the N-acylation of guanosine. A common method involves the transient protection of the hydroxyl groups of the ribose moiety, followed by reaction with phenoxyacetyl chloride.

Materials:

- Guanosine
- Pyridine, anhydrous
- Chlorotrimethylsilane (TMSCI)
- Phenoxyacetyl chloride
- 1-Hydroxybenzotriazole (HOBt)
- Acetonitrile, anhydrous
- Ammonia solution (29%)
- Chloroform
- Methanol



· Diethyl ether

Procedure:

- Transient Protection: In a round-bottom flask, dissolve guanosine in anhydrous pyridine. Cool the solution in an ice bath.
- Add chlorotrimethylsilane dropwise to the solution while stirring. The TMS groups will protect
 the hydroxyl groups of the ribose.
- Acylation: In a separate flask, dissolve 1-hydroxybenzotriazole in a mixture of anhydrous acetonitrile and pyridine. Add phenoxyacetyl chloride to this solution.
- Slowly add the guanosine solution to the phenoxyacetyl chloride/HOBt mixture. Allow the reaction to proceed overnight at room temperature with continuous stirring.
- Deprotection: After the reaction is complete, cool the mixture in an ice bath and add water to quench any excess reagents. Subsequently, add a 29% ammonia solution to remove the TMS protecting groups from the ribose hydroxyls.
- Work-up and Crystallization: Remove the solvents by rotary evaporation. Dilute the resulting residue with water. Wash the aqueous solution with chloroform and then with diethyl ether to remove impurities.
- Concentrate the aqueous solution. **N2-Phenoxyacetylguanosine** will crystallize out of the solution. The crystals can be collected by filtration, washed with cold diethyl ether, and dried. A typical yield is around 80%.[2]

Purification by Silica Gel Column Chromatography

Further purification of **N2-Phenoxyacetylguanosine** can be achieved using silica gel column chromatography.[3][4][5][6][7]

Materials:

- Crude N2-Phenoxyacetylguanosine
- Silica gel (60-120 mesh)



- Chloroform
- Methanol

Procedure:

- Column Packing: Prepare a slurry of silica gel in chloroform and pour it into a chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
- Sample Loading: Dissolve the crude N2-Phenoxyacetylguanosine in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
- Elution: Elute the column with a mobile phase of chloroform and methanol, typically in a ratio of 80:20 (v/v).[2]
- Fraction Collection: Collect the fractions as they elute from the column.
- Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
- Solvent Evaporation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified **N2-Phenoxyacetylguanosine**.

Characterization

The identity and purity of the synthesized **N2-Phenoxyacetylguanosine** can be confirmed using spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy
 are used to elucidate the chemical structure of the molecule. The proton NMR spectrum of
 guanosine can be used as a reference for peak assignments.[8] The presence of peaks
 corresponding to the phenoxyacetyl group and the shifts in the guanine and ribose protons
 will confirm the successful synthesis.
- Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the compound.

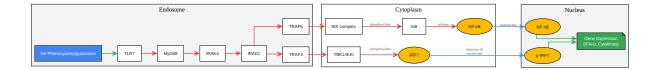


Biological Activity

N2-Phenoxyacetylguanosine, as a guanosine analog, is recognized as an agonist for Toll-like receptor 7 (TLR7).[9] TLR7 is an endosomal receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA viruses.

TLR7 Signaling Pathway

The activation of TLR7 by **N2-Phenoxyacetylguanosine** is believed to initiate a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.



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TLR7 signaling cascade initiated by **N2-Phenoxyacetylguanosine**.

Immunostimulatory Effects

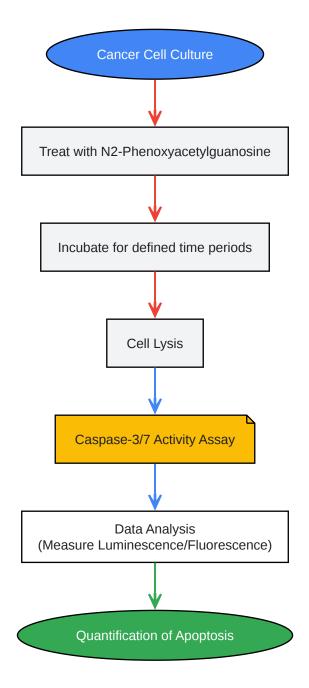
The activation of the TLR7 pathway by guanosine analogs leads to the production of type I interferons (IFN- α and IFN- β) and other pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-12 (IL-12).[10] This immunostimulatory activity suggests potential applications for **N2-Phenoxyacetylguanosine** as an antiviral agent or a vaccine adjuvant.

Potential in Oncology

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer therapies.[11] Nucleoside analogs are a class of compounds known to interfere with cellular processes and induce apoptosis in cancer cells. While specific data for **N2-**



Phenoxyacetylguanosine is emerging, the activation of apoptotic pathways, such as the caspase cascade, is a promising area of investigation for its potential anticancer effects.[12][13] [14][15]



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Workflow for assessing apoptosis induction.

Conclusion



N2-Phenoxyacetylguanosine is a well-characterized synthetic nucleoside analog with the CAS number 119824-66-7. Its synthesis and purification can be achieved through established organic chemistry protocols. The primary biological activity of **N2-Phenoxyacetylguanosine** identified to date is its role as a TLR7 agonist, leading to the induction of an innate immune response. This property positions it as a compound of interest for further research in the development of novel immunotherapies and antiviral agents. Future studies are warranted to fully elucidate its potential in oncology and other therapeutic areas.

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